molecular formula C17H11N3O3S3 B2722306 N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 391867-35-9

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2722306
CAS No.: 391867-35-9
M. Wt: 401.47
InChI Key: WWNOYMKMNDBNBL-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step reactionsThe nitrobenzo[b]thiophene moiety is then synthesized separately and coupled with the benzothiazole derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the nitro group yields amines .

Scientific Research Applications

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurodegenerative and neuropsychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit monoamine oxidase with high selectivity makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S3/c1-24-17-19-12-4-2-10(8-14(12)26-17)18-16(21)15-7-9-6-11(20(22)23)3-5-13(9)25-15/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNOYMKMNDBNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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